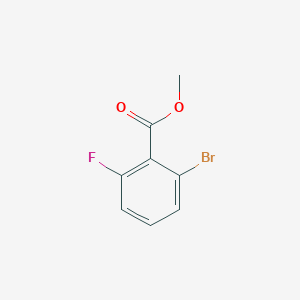

Methyl 2-bromo-6-fluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-6-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQFXIYFLBBLQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479861 | |

| Record name | METHYL 2-BROMO-6-FLUOROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820236-81-5 | |

| Record name | METHYL 2-BROMO-6-FLUOROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-bromo-6-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-bromo-6-fluorobenzoate

Introduction

Methyl 2-bromo-6-fluorobenzoate is a halogenated aromatic ester that serves as a crucial and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom and a highly electronegative fluorine atom ortho to the methyl ester group, imparts specific reactivity and properties that are highly sought after in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of this compound, delving into its synthesis, physicochemical properties, characteristic reactivity, and applications, with a particular focus on its role in drug discovery and development. The strategic placement of the bromo and fluoro substituents makes this molecule an ideal substrate for a variety of cross-coupling reactions and a valuable scaffold for the construction of complex molecular architectures.

Core Properties and Identification

Precise identification and understanding the fundamental properties of a chemical reagent are paramount for its effective and safe use in research and development.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 820236-81-5 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆BrFO₂ |

| SMILES | COC(=O)C1=C(F)C=CC=C1Br |

| InChI | InChI=1S/C8H6BrFO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 233.04 g/mol | |

| Appearance | White to off-white solid or powder | General Supplier Data |

| Purity | Typically ≥98% | |

| Storage | Store at room temperature in a dry, well-sealed container |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 2-bromo-6-fluorobenzoic acid. Understanding the synthesis of this precursor is key to appreciating the overall synthetic strategy.

Synthesis of the Precursor: 2-Bromo-6-fluorobenzoic Acid

Several synthetic routes to 2-bromo-6-fluorobenzoic acid have been reported. A common industrial method involves a multi-step sequence starting from o-fluorobenzonitrile.[1][2] This process includes nitration, reduction of the nitro group, bromination, a diazo-deamination, and finally, hydrolysis of the nitrile to the carboxylic acid.[1][2] This route, while effective, is lengthy.

A more direct laboratory-scale synthesis can be envisioned starting from 2-bromo-6-fluorotoluene, followed by oxidation of the methyl group to the carboxylic acid.

Esterification to this compound

The final step is a standard esterification reaction. The choice of esterification method depends on the scale and available resources. A reliable and widely used method is the reaction of the carboxylic acid with methanol in the presence of a catalyst.

This protocol is favored for its high yield and the fact that the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Step 1: Reaction Setup

-

To a stirred solution of 2-bromo-6-fluorobenzoic acid (1.0 eq.) in methanol (approx. 10 volumes), cool the mixture to 0 °C in an ice bath. The use of excess methanol serves as both reactant and solvent.

Step 2: Reagent Addition

-

Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq.) to the cooled solution. This addition is exothermic and should be done dropwise to maintain temperature control.

-

Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn protonates the carboxylic acid, making it a better electrophile. The chloride ion then facilitates the nucleophilic attack by methanol.

-

Step 3: Reaction Progression

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight). Progress can be monitored by Thin Layer Chromatography (TLC).

Step 4: Work-up and Isolation

-

Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Step 5: Purification

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization to achieve high purity.

Reactivity and Strategic Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, while the fluorine atom and the ester group modulate the electronic properties of the aromatic ring and provide sites for further derivatization.

The Role of Halogen Substituents in Medicinal Chemistry

-

Fluorine: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry.[3] Its high electronegativity can alter the pKa of nearby functional groups, block sites of metabolic oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[4][5] The ortho-fluoro substituent in this molecule significantly influences the electronic nature of the aromatic ring.

-

Bromine: The C-Br bond is significantly weaker than the C-F bond, making it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.[6] This selective reactivity allows for the bromine to be replaced with a wide variety of other functional groups (aryl, alkyl, amine, etc.) while leaving the fluorine atom intact.

Key Reactions: Palladium-Catalyzed Cross-Coupling

This compound is an ideal substrate for numerous cross-coupling reactions that are fundamental to modern drug discovery.[7] These reactions enable the efficient formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. This is one of the most common applications.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines, a common motif in pharmaceuticals.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Heck Coupling: Reaction with alkenes.

Spectroscopic Characterization

Structural confirmation and purity assessment are typically performed using a combination of spectroscopic techniques. While a specific spectrum for this compound is not provided in the search results, the expected characteristics can be inferred from the analysis of similar structures like methyl benzoate and its derivatives.[8][9]

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (multiplets in the region of ~7.0-7.8 ppm). - Methyl ester protons (singlet around ~3.9 ppm). |

| ¹³C NMR | - Carbonyl carbon of the ester (~164-168 ppm). - Aromatic carbons (signals between ~110-160 ppm, with C-F and C-Br couplings). - Methyl carbon (~52-53 ppm). |

| IR Spectroscopy | - Strong C=O stretch of the ester (~1720-1740 cm⁻¹). - C-O stretching bands (~1250-1300 cm⁻¹ and 1100-1150 cm⁻¹). - Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - Molecular ion peak (M⁺) showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid breathing dust, fumes, or vapors.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Keep the container tightly closed and store in a dry, room-temperature environment.

Conclusion

This compound, with its CAS number 820236-81-5, is more than just a chemical intermediate; it is a strategically designed building block that offers chemists a reliable and versatile tool for molecular construction. Its value is particularly pronounced in the pharmaceutical industry, where the ability to rapidly synthesize diverse libraries of complex molecules is essential for the discovery of new therapeutic agents. The selective reactivity of the bromine atom in cross-coupling reactions, combined with the modulating effects of the ortho-fluoro substituent, ensures that this compound will continue to be a valuable asset in the laboratories of researchers and drug development professionals.

References

- This compound | C8H6BrFO2 | CID 12192163. PubChem.

- Preparation method of 2-bromo-6-fluorobenzoic acid. Google Patents (CN102795993A).

- The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.

- The Role of Fluorinated Intermediates in Modern Drug Discovery. Medium.

- Custom Synthesis of 2-Bromo-6-fluorobenzoic Acid and Derivatives. Medium.

- Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments.

- The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate.

- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PubMed Central.

- Provide the IR spectrum analysis for methyl benzoate. Brainly.com.

- Effect of substituents and functions on drug structure activity relationships. SlideShare.

- Vibrational spectroscopy of Methyl benzoate. RSC Publishing.

- Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin-Whitewater.

- Advances in Cross-Coupling Reactions. PubMed Central.

- Cross-Coupling Reactions of Nitroarenes. PubMed.

Sources

- 1. 2-Bromo-6-fluorobenzoic acid | 2252-37-1 [chemicalbook.com]

- 2. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aiinmr.com [aiinmr.com]

- 9. researchgate.net [researchgate.net]

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to Methyl 2-bromo-6-fluorobenzoate

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth procedural logic, field-proven insights, and the causal reasoning behind experimental choices, ensuring both scientific integrity and practical applicability.

This compound is a substituted aromatic ester that serves as a valuable building block in organic synthesis. Its utility stems from the orthogonal reactivity of its functional groups: the methyl ester, the bromine atom, and the fluorine atom. The steric hindrance and electronic effects imposed by the ortho-substituents (bromine and fluorine) significantly influence its reactivity, making it a unique intermediate for creating complex molecular architectures, particularly in the synthesis of pharmaceutical agents and agrochemicals.[1][2]

The core identifiers and physical properties of this compound are summarized below. It is critical to note that while some properties are experimentally determined, others are computed and should be regarded as estimates.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Bromo-6-fluorobenzoic acid methyl ester | [3] |

| CAS Number | 820236-81-5 | [3][4] |

| Molecular Formula | C₈H₆BrFO₂ | [3][4] |

| Molecular Weight | 233.03 g/mol | [1][3] |

| Physical Form | Liquid at room temperature | |

| Boiling Point | 251.30 °C (Predicted) | [1] |

| Flash Point | 105.80 °C (Predicted) | [1] |

| Solubility | While specific data is limited, its structure suggests solubility in common organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane, with slight solubility in water.[5] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most reliably achieved via the esterification of its parent carboxylic acid, 2-bromo-6-fluorobenzoic acid. While a classic Fischer esterification using a mineral acid catalyst is feasible, a more efficient and often higher-yielding method involves the use of thionyl chloride (SOCl₂) in methanol.[6][7] This method proceeds under mild conditions and effectively drives the reaction to completion.

Expertise in Action: Why Thionyl Chloride?

The choice of thionyl chloride over a standard acid catalyst like H₂SO₄ is deliberate. Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ. This intermediate is much more electrophilic than the protonated carboxylic acid formed in a Fischer equilibrium. The subsequent nucleophilic attack by methanol is rapid and essentially irreversible, as the byproducts (SO₂ and HCl) are gases that evolve from the reaction mixture, shifting the equilibrium completely towards the product according to Le Châtelier's principle.[8] This avoids the need for a large excess of alcohol or the removal of water to achieve high conversion.

Diagram of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), dissolve 2-bromo-6-fluorobenzoic acid (1.0 eq.) in anhydrous methanol (approx. 5-10 mL per gram of acid).

-

Catalyst Addition: Cool the stirred solution to 0 °C using an ice-water bath. Slowly add thionyl chloride (2.0 eq.) dropwise via syringe. Causality Note: This exothermic addition is performed at 0 °C to control the reaction rate and prevent potential side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Solvent Removal: Once the reaction is complete, remove the excess methanol and HCl under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the resulting residue in ethyl acetate (20 mL per gram of starting acid).

-

Neutralization Wash: Transfer the organic solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Self-Validation: This step is crucial to neutralize any remaining HCl and remove unreacted carboxylic acid. The cessation of gas evolution is a key process indicator.

-

Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). Causality Note: The brine wash helps to break up any emulsions and removes the bulk of the water from the organic phase.[9]

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Final Isolation: Concentrate the filtrate under reduced pressure to yield this compound as the final product. Assess purity via analytical techniques described below.

Product Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is a non-negotiable step. A multi-technique approach ensures a self-validating system of analysis. Spectroscopic data for this compound can be obtained from various chemical suppliers.[10][11]

Diagram of the Characterization Workflow

Caption: Logical workflow for the analytical characterization of the product.

Standard Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve a small sample (~5-10 mg) in deuterated chloroform (CDCl₃). Acquire ¹H and ¹⁹F NMR spectra.

-

¹H NMR Expertise: Expect to see a sharp singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. The aromatic protons will appear as a complex multiplet pattern due to coupling with each other and with the fluorine atom.

-

¹⁹F NMR Expertise: A single resonance is expected, which will likely be coupled to the adjacent aromatic protons. This provides unambiguous confirmation of the fluorine's presence and electronic environment.

-

-

Mass Spectrometry (MS):

-

Protocol: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).

-

Trustworthiness: The key diagnostic feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), you will observe two peaks of nearly equal intensity: one for the molecular ion (M) and one at M+2.[6] For C₈H₆⁷⁹BrFO₂, the expected mass is ~231.95 Da, and for C₈H₆⁸¹BrFO₂, it is ~233.95 Da. This pattern is a definitive confirmation of a monobrominated compound.

-

-

Infrared (IR) Spectroscopy:

-

Protocol: Analyze a neat liquid film of the product between two NaCl plates.

-

Expertise: Look for characteristic absorption bands. A strong, sharp peak around 1720-1740 cm⁻¹ corresponds to the ester carbonyl (C=O) stretch. Additional strong peaks around 1200-1300 cm⁻¹ are indicative of the C-O ester stretch.

-

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazard Identification: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Handling Precautions:

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[4][10] Recommended storage is at room temperature.

References

- Fischer Esterification Procedure. (n.d.).

- PubChem. (n.d.). This compound.

- Alachem Co., Ltd. (n.d.). 820236-81-5 | methyl 2-bromo-6-fluoro-benzoate.

- OperaChem. (2024). Fischer Esterification-Typical Procedures.

- Warshel Chemical Ltd. (n.d.). This compound CAS 820236-81-5.

- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.

- Organic Chemistry Portal. (n.d.). Fischer Esterification.

Sources

- 1. 2-Bromo-6-fluorobenzoic acid methyl ester | 820236-81-5 | FB70039 [biosynth.com]

- 2. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 3. This compound | C8H6BrFO2 | CID 12192163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98% | CAS: 820236-81-5 | AChemBlock [achemblock.com]

- 5. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 6. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. 820236-81-5|this compound|BLD Pharm [bldpharm.com]

- 11. 820236-81-5 | methyl 2-bromo-6-fluoro-benzoate - Alachem Co., Ltd. [alachem.co.jp]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to Methyl 2-bromo-6-fluorobenzoate for Advanced Research Applications

An In-depth Technical Guide:

Executive Summary

Methyl 2-bromo-6-fluorobenzoate is a halogenated aromatic ester with the molecular formula C₈H₆BrFO₂. Its calculated molecular weight is approximately 233.03 g/mol .[1][2] This compound serves as a critical and versatile building block in modern organic synthesis, particularly within the fields of pharmaceutical and agrochemical research. The strategic placement of three distinct functional groups—a methyl ester, a bromine atom, and a fluorine atom—on the benzene ring provides multiple reaction sites for constructing complex molecular architectures. This guide offers a detailed examination of its physicochemical properties, a robust synthesis protocol, analytical characterization methods, and its primary applications in drug discovery, with a focus on palladium-catalyzed cross-coupling reactions.

Introduction to a Key Synthetic Building Block

In the landscape of medicinal chemistry, halogenated benzoate derivatives are a cornerstone for the development of novel therapeutic agents.[3] this compound (CAS No: 820236-81-5) emerges as a particularly valuable intermediate due to its trifunctional nature, which allows for selective and sequential chemical modifications.[2]

-

The Bromine Atom: Positioned ortho to the ester, the bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the straightforward formation of new carbon-carbon or carbon-heteroatom bonds, a fundamental strategy in drug development.[4]

-

The Fluorine Atom: The presence of fluorine is a hallmark of many modern pharmaceuticals. Its incorporation can significantly modulate a molecule's physicochemical properties, including metabolic stability (by blocking sites of oxidation), membrane permeability, and binding affinity to target proteins, by altering the electronic nature of the aromatic ring.

-

The Methyl Ester: This group serves as a stable, yet reactive, handle. It can be readily hydrolyzed to the corresponding carboxylic acid for further derivatization (e.g., amide bond formation) or reduced to an alcohol, providing a gateway to a wide array of other functional groups.

This unique combination makes this compound a high-value scaffold for library synthesis and lead optimization campaigns in drug discovery.

Core Physicochemical & Structural Data

Accurate characterization begins with a clear understanding of the compound's fundamental properties. The data below has been compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[2], AChemBlock[5] |

| CAS Number | 820236-81-5 | ChemWhat[1], PubChem[2] |

| Molecular Formula | C₈H₆BrFO₂ | PubChem[2], BLD Pharm[6] |

| Molecular Weight | 233.03 g/mol | PubChem[2] |

| Canonical SMILES | COC(=O)C1=C(C=CC=C1F)Br | PubChem[2] |

| InChIKey | TZQFXIYFLBBLQJ-UHFFFAOYSA-N | PubChem[2] |

| Computed XLogP3 | 1.6 | PubChem[2] |

| Appearance | Typically an off-white to pale yellow solid or liquid | General knowledge for related compounds |

| Storage Conditions | Room temperature, sealed in a dry environment | ChemWhat[1], BLD Pharm[6] |

Chemical Structure:

Figure 1: Chemical structure of this compound.

Synthesis and Purification Protocol

Principle of Synthesis: Fischer Esterification

The most direct and common method for synthesizing this compound is the Fischer esterification of its parent carboxylic acid, 2-bromo-6-fluorobenzoic acid. This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride.[7] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible, so using excess methanol helps drive the equilibrium towards the formation of the methyl ester product.

Detailed Experimental Protocol

This protocol is a representative example based on established methods for analogous compounds.[7] Researchers should always perform their own risk assessment and optimization.

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-6-fluorobenzoic acid (e.g., 10.0 g, 1 eq.).

-

Reagent Addition: Add methanol (150 mL) to the flask to dissolve the starting material. Cool the solution to 0 °C in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL) or a stoichiometric amount of thionyl chloride (e.g., 1.5-2.0 eq.) to the stirred solution. The addition of thionyl chloride is highly exothermic and releases HCl and SO₂ gas, and must be performed in a well-ventilated fume hood.

-

Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux (approximately 65 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the residue with ethyl acetate (150 mL) and carefully wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the acid catalyst. Caution: CO₂ evolution (effervescence) will occur. Subsequently, wash the organic layer with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude ester via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure this compound.

Purity Validation

The purity of the final product is paramount for its use in subsequent reactions. It must be validated using the analytical techniques described in the following section.

Caption: A typical workflow for the synthesis and purification of this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a sharp singlet for the methyl ester protons (-OCH₃) at approximately 3.9 ppm.[8] The aromatic region (approx. 7.0-7.8 ppm) will display a complex multiplet pattern for the three aromatic protons, with couplings observed between protons (³JHH) and between protons and the fluorine atom (³JHF, ⁴JHF).

-

¹³C NMR: The spectrum will show characteristic signals for the ester carbonyl (~165 ppm), the methyl carbon (~52 ppm), and six distinct aromatic carbons, with the carbon atoms bonded to or near the fluorine exhibiting characteristic C-F coupling constants.

-

-

Mass Spectrometry (MS): Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) will show the molecular ion peak. A key diagnostic feature is the isotopic pattern for bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M) and one for the ⁸¹Br isotope (M+2).

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Expect to see a strong, sharp absorption band for the ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹. Other significant peaks include C-O stretching bands and bands corresponding to the aromatic C-H and C=C bonds.[9]

Applications in Drug Discovery & Development

Role in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound in drug discovery is as a substrate in cross-coupling reactions.[4] The C-Br bond is highly reactive towards oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle. A prime example is the Suzuki-Miyaura coupling.

Causality in Experimental Choices:

-

Catalyst: A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed complex like Pd(PPh₃)₄, is used. The choice of phosphine ligands (e.g., SPhos, XPhos) is critical and can be tuned to optimize reaction yield and rate by modulating the electron density and steric bulk around the palladium center.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid/ester to the palladium center. The choice of base can influence reaction kinetics and substrate compatibility.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

Caption: General scheme of a Suzuki coupling reaction using this compound.

The Strategic Value of the "Magic Methyl" and Fluorine

The ester group in this reagent can be considered a precursor to the "magic methyl" group, a term used in drug discovery to describe the profound positive impact a methyl group can have on a compound's pharmacological profile.[10] After coupling reactions, the ester can be reduced to a hydroxymethyl group and further manipulated. The fluorine atom, as previously mentioned, provides metabolic stability and can enhance binding interactions, making this reagent a powerful tool for introducing these desirable features into drug candidates.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound must be handled with care. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, related isomers are known to be harmful if swallowed or inhaled, and cause skin and serious eye irritation.

-

Handling: Always handle this chemical inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[6]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical with a molecular weight of 233.03 g/mol . It is a highly functionalized and strategically designed building block that provides chemists with a reliable and versatile platform for molecular construction. Its ability to participate in robust cross-coupling reactions, combined with the inherent value of its ester and fluorine functionalities, cements its role as an indispensable tool in the modern drug discovery and development pipeline.

References

- This compound CAS#: 820236-81-5.

- This compound | C8H6BrFO2 | CID 12192163.

- Methyl 2-Bromo-4-Fluorobenzoate: Your Key Intermediate for Pharmaceutical Innov

- Exploring Methyl 3-Bromo-2-Fluorobenzoate: Properties and Applic

- In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzo

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Methyl-2-bromobenzo

- The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | C8H6BrFO2 | CID 12192163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. innospk.com [innospk.com]

- 5. This compound 98% | CAS: 820236-81-5 | AChemBlock [achemblock.com]

- 6. 820236-81-5|this compound|BLD Pharm [bldpharm.com]

- 7. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. Methyl 2-bromobenzoate(610-94-6) 1H NMR [m.chemicalbook.com]

- 9. Methyl-2-bromobenzoate [webbook.nist.gov]

- 10. mdpi.com [mdpi.com]

The Synthetic Keystone: A Technical Guide to Methyl 2-bromo-6-fluorobenzoate

Abstract

Methyl 2-bromo-6-fluorobenzoate (CAS No: 820236-81-5) is a synthetically versatile substituted aromatic compound of significant interest to the pharmaceutical and materials science sectors.[1][2] Its unique trifunctional arrangement—a reactive bromine atom poised for cross-coupling, an electron-withdrawing fluorine atom, and a methyl ester—makes it a valuable building block for constructing complex molecular architectures. This guide provides an in-depth examination of its structure, properties, synthesis, and reactivity. We will explore the causality behind common experimental protocols, focusing on its preparation via esterification and its application in palladium-catalyzed cross-coupling reactions, exemplified by its role as a key precursor in the synthesis of advanced kinase inhibitors.

Physicochemical Properties and Structural Analysis

This compound is a solid at room temperature. The strategic placement of the ortho-bromo and ortho-fluoro substituents relative to the methyl ester creates significant steric hindrance and modulates the electronic properties of the aromatic ring. The fluorine atom's high electronegativity influences the reactivity of the adjacent bromo group, a critical consideration in transition metal-catalyzed reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 820236-81-5 | [3][4][5] |

| Molecular Formula | C₈H₆BrFO₂ | [3][4] |

| Molecular Weight | 233.03 g/mol | [3][4] |

| IUPAC Name | This compound | [3][4] |

| Appearance | Solid | |

| Melting Point | 154-158 °C (for parent acid) |

Synthesis of this compound

The most direct and common route to this compound is the esterification of its parent carboxylic acid, 2-bromo-6-fluorobenzoic acid. While classic Fischer esterification using a mineral acid catalyst (e.g., H₂SO₄) in methanol is viable, a more efficient and often higher-yielding method involves the use of thionyl chloride (SOCl₂).[6][7]

Causality of Method Choice: Why Thionyl Chloride?

The reaction between a carboxylic acid and an alcohol is a reversible equilibrium. Fischer esterification requires driving the reaction forward, typically by using a large excess of the alcohol or by removing the water byproduct.[7] Using thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate. This intermediate reacts rapidly and irreversibly with methanol to form the ester. The byproducts of this method, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, thus driving the reaction to completion without the need for complex water removal setups. This makes the thionyl chloride method highly efficient for sterically hindered acids like 2-bromo-6-fluorobenzoic acid.

Detailed Laboratory Protocol: Esterification with Thionyl Chloride

This protocol is adapted from a well-established procedure for a structurally analogous substrate, 4-bromo-2-fluorobenzoic acid.[8]

Workflow Diagram: Esterification

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of 2-bromo-6-fluorobenzoic acid (1.0 eq.) in anhydrous methanol (approx. 10 mL per gram of acid), cool the flask to 0 °C using an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (2.0 eq.) dropwise to the cooled, stirred solution. Rationale: The reaction is exothermic; slow addition at 0 °C prevents overheating and potential side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.

-

Work-up: Dilute the residue with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, followed by deionized water, and finally a saturated brine solution. Rationale: The NaHCO₃ wash neutralizes any remaining HCl and unreacted acid. The brine wash helps to remove water from the organic layer.

-

Isolation: Dry the ethyl acetate layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.

Key Synthetic Application: Palladium-Catalyzed Cross-Coupling

The C-Br bond in this compound is its most valuable synthetic handle, serving as an ideal electrophile in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[9][10] This reaction forges a new carbon-carbon bond, enabling the construction of complex biaryl systems that are prevalent scaffolds in pharmaceuticals.[11]

Application Spotlight: Synthesis of LRRK2 Kinase Inhibitors

Leucine-rich repeat kinase 2 (LRRK2) is a key drug target in the treatment of Parkinson's disease.[12] this compound is a direct precursor to key intermediates used in the synthesis of potent and selective LRRK2 inhibitors, such as PF-06447475.[12][13][14] The synthesis involves a Suzuki coupling to create a biaryl core structure.

Detailed Laboratory Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure based on established methods for coupling aryl bromides with boronic acids to form biaryl structures, a key step toward kinase inhibitor scaffolds.[9][10][15]

Workflow Diagram: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Rationale: The inert atmosphere is critical as the Pd(0) active catalyst is sensitive to oxygen. The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.

-

Catalyst Addition: To the stirred mixture, add the palladium catalyst system, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., SPhos).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl product.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5]

Conclusion

This compound is a high-value building block whose utility is rooted in its specific arrangement of functional groups. The protocols detailed herein for its synthesis and subsequent Suzuki-Miyaura coupling provide a robust framework for its application in research and development. The demonstrated pathway toward potent kinase inhibitors underscores its importance in medicinal chemistry and solidifies its role as a key intermediate in the pursuit of novel therapeutics. Careful consideration of the mechanistic principles behind each experimental step is paramount to achieving high yields and purity in its application.

References

- PubChem. This compound.

- Chem-Impex. 2-Bromo-6-fluorobenzoic acid. [Link]

- OperaChem. Fischer Esterification-Typical Procedures. Published January 5, 2024. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Applications of 2-Bromo-6-fluorobenzoic Acid in Chemical Intermediate Processes. Published January 5, 2026. [Link]

- NROChemistry.

- PubChem. Laboratory Chemical Safety Summary (LCSS) for this compound.

- Paper Teplate. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]

- PubMed. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Published January 8, 2015. [Link]

- Gurupadaswamy, H. D., et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. J IRAN CHEM SOC 19, 2329–2341 (2022). [Link]

- Filippone, A., et al. LRRK2 Inhibition by PF06447475 Antagonist Modulates Early Neuronal Damage after Spinal Cord Trauma. International Journal of Molecular Sciences. Published August 23, 2022. [Link]

- Liu, Y., et al. An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Pharmaceutical Fronts. Published August 3, 2023. [Link]

- Google P

- IUPHAR/BPS Guide to PHARMACOLOGY. PF-06447475. [Link]

- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Published October 8, 2021. [Link]

- Google Patents.

- CoLab. An Improved Commercial Process for the Preparation of Lifitegrast. Published December 6, 2024.

- PubMed Central. Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra). Published May 16, 2023. [Link]

- Google Patents. Preparation method of 2-bromo-6-fluorobenzoic acid.

- Custom Synthesis of 2-Bromo-6-fluorobenzoic Acid and Deriv

- PubMed Central.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. US11780851B2 - LRRK2 inhibitors - Google Patents [patents.google.com]

- 4. This compound | C8H6BrFO2 | CID 12192163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Improved Commercial Process for the Preparation of Lifitegrast | CoLab [colab.ws]

- 8. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LRRK2 Inhibition by PF06447475 Antagonist Modulates Early Neuronal Damage after Spinal Cord Trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Methyl 2-bromo-6-fluorobenzoate: Synthesis, Reactivity, and Applications

Abstract

Methyl 2-bromo-6-fluorobenzoate is a halogenated aromatic ester that serves as a versatile and highly valuable building block in modern organic synthesis. Its unique substitution pattern, featuring sterically demanding and electronically distinct ortho-substituents, imparts specific reactivity profiles that are leveraged by researchers in medicinal chemistry and materials science. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, characteristic reactions, and applications, with a particular focus on its role in the development of complex molecular architectures. Experimental protocols and mechanistic insights are included to provide a practical and comprehensive resource for laboratory professionals.

Nomenclature and Identification

The unambiguous identification of a chemical entity is foundational to scientific rigor. The compound is systematically named according to IUPAC nomenclature conventions.

IUPAC Name: this compound[1][2]

This name is derived by identifying the parent benzoic acid, noting the bromo and fluoro substituents at positions 2 and 6 respectively, and specifying the methyl ester.

| Identifier | Value |

| CAS Number | 820236-81-5[1][2][3][4][5] |

| Molecular Formula | C8H6BrFO2[1][2][3][4] |

| Molecular Weight | 233.03 g/mol [1][6] |

| PubChem CID | 12192163[1] |

| Synonyms | 2-Bromo-6-fluorobenzoic acid methyl ester, Methyl 2-fluoro-6-bromobenzoate[1] |

Chemical Structure Visualization

The structural arrangement of this compound is key to its reactivity.

Caption: Key synthetic routes to this compound.

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the fluorine atom and the methyl ester can be used for further transformations. The steric hindrance provided by the two ortho substituents significantly influences the approach of reagents and can be exploited to achieve high selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most common reaction site. It readily participates in a variety of palladium-catalyzed reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern drug discovery, allowing for the modular construction of complex molecules.

Example: Suzuki Coupling In a typical Suzuki coupling, the C-Br bond is reacted with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This forms a new carbon-carbon bond, a critical transformation for building molecular complexity. The related compound, 4-Bromo-2-fluorobenzoic acid, is known to undergo such palladium-catalyzed coupling reactions with various arylboronic acids to prepare heterocyclic compounds. [7]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative example of how this compound can be used in a cross-coupling reaction.

Objective: To synthesize Methyl 2-fluoro-6-phenylbenzoate.

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Pd(PPh₃)₄ (0.03 mmol)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 mL)

-

Toluene (5 mL)

-

Ethanol (1 mL)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add toluene, ethanol, and the aqueous Na₂CO₃ solution via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with water (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the desired product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Trustworthiness through Validation: The inclusion of a purification step (column chromatography) and analytical characterization (NMR, MS) is a self-validating system. It ensures that the described protocol produces the intended molecule and meets the high purity standards required for subsequent research and development activities.

Role in Drug Discovery and Medicinal Chemistry

Halogenated benzoic acids and their derivatives are crucial intermediates in the synthesis of pharmaceuticals. [8]The specific substitution pattern of this compound makes it a valuable precursor for creating molecules with tailored biological activities. The strategic placement of the halogens can influence binding affinities, metabolic stability, and pharmacokinetic properties of the final drug candidate.

For example, related fluorinated building blocks are key intermediates for active pharmaceutical ingredients like Dabrafenib, a BRAF inhibitor used in cancer therapy. [9]The principles of using such building blocks are directly applicable to this compound, where it can serve as a foundational scaffold for novel therapeutics.

Caption: Role as a key building block in a multi-step synthesis pathway.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in chemical synthesis. Its well-defined reactivity, particularly in transition-metal-catalyzed cross-coupling, provides chemists with a reliable and versatile platform for the construction of complex molecular frameworks. The insights and protocols presented in this guide underscore its importance and provide a foundation for its effective application in research and development, particularly within the pharmaceutical and fine chemical industries.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemWhat. (2025). This compound CAS#: 820236-81-5.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Unlocking Innovation: The Applications of 2-Bromo-6-fluorobenzoic Acid in Chemical Intermediate Processes.

- molecularinfo.com. (n.d.). cas number 820236-81-5 | this compound.

Sources

- 1. This compound | C8H6BrFO2 | CID 12192163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98% | CAS: 820236-81-5 | AChemBlock [achemblock.com]

- 3. chemwhat.com [chemwhat.com]

- 4. molecularinfo.com [molecularinfo.com]

- 5. 820236-81-5|this compound|BLD Pharm [bldpharm.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of Methyl 2-bromo-6-fluorobenzoate

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for Methyl 2-bromo-6-fluorobenzoate (CAS No. 820236-81-5). Designed for researchers, chemists, and professionals in drug development, this document moves beyond standard safety data sheets (SDS) to offer a deeper understanding of the compound's hazard profile, grounded in its chemical properties. Our objective is to empower laboratory personnel with the knowledge to mitigate risks and ensure a self-validating system of safety.

Compound Profile and Inherent Hazards

This compound is a halogenated aromatic ester, a class of compounds widely used as building blocks in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its utility stems from the distinct reactivity conferred by the bromine, fluorine, and methyl ester substituents on the benzene ring. However, these same functional groups are the source of its primary hazards.

Physicochemical and Identifier Data

A clear understanding of the compound's basic properties is the foundation of safe handling.

| Property | Value | Source |

| CAS Number | 820236-81-5 | [1][2][3] |

| Molecular Formula | C₈H₆BrFO₂ | [1][2][4] |

| Molecular Weight | 233.03 g/mol | [2][5] |

| Appearance | Off-white to white solid/powder | [6] |

| Storage Temperature | Room Temperature; store in a dry, cool, well-ventilated place | [1][7] |

GHS Hazard Classification and Mechanistic Insight

The compound is classified under the Globally Harmonized System (GHS) with specific warnings that warrant detailed explanation. The irritant nature of this compound is intrinsically linked to its structure. The electron-withdrawing effects of the fluorine, bromine, and ester groups make the aromatic ring electron-deficient. This reactivity can lead to interactions with biological nucleophiles, such as amino and sulfhydryl groups in proteins found in the skin, eyes, and respiratory tract, disrupting their function and triggering an inflammatory response.

| GHS Classification | Hazard Statement | Pictogram | Mechanistic Rationale |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | While specific toxicological data is limited, related halogenated aromatics can disrupt metabolic processes upon ingestion. | |

| Skin Irritation (Category 2) | H315: Causes skin irritation | The compound can react with skin proteins and lipids, leading to redness, inflammation, and discomfort upon contact. | |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Direct contact with the sensitive tissues of the eye can cause significant irritation, pain, and potential damage. | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory system, causing coughing and discomfort. |

Sources for classifications and statements:[5][7][8]

Caption: Logical workflow for mitigating handling risks.

Standard Operating Procedure (SOP) for Handling

-

Preparation: Before handling, review this guide and the compound's SDS. Ensure all necessary engineering controls and PPE are in place and functional. Clear the fume hood of all unnecessary items.

-

Weighing and Transfer:

-

Perform all manipulations on a disposable, plastic-backed absorbent liner ("bench paper") inside the fume hood to contain any minor spills. [9] * Use spatulas and glassware dedicated to this compound or thoroughly cleaned before use.

-

When transferring the solid, do so slowly and carefully to minimize the generation of dust.

-

Close the container tightly immediately after use.

-

-

Post-Handling:

-

Thoroughly decontaminate the spatula and any non-disposable equipment used.

-

Wipe down the work surface inside the fume hood.

-

Dispose of the bench liner and any contaminated disposables (e.g., weighing paper, gloves) in a designated, sealed hazardous waste container. [7] * Wash hands thoroughly with soap and water after removing gloves.

-

Emergency and First-Aid Protocols

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.

Accidental Exposure Response

| Exposure Route | Immediate Action Protocol |

| Skin Contact | 1. Immediately remove all contaminated clothing, shoes, and jewelry. [5] 2. Flush the affected skin area with copious amounts of water for at least 15 minutes. Use a safety shower if the area of contact is large. [1][7] 3. Wash the area with mild soap and water. [1] 4. Seek immediate medical attention. |

| Eye Contact | 1. Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure thorough rinsing behind the eyelids. [1][5] 2. Remove contact lenses if present and easy to do so. Continue flushing. 3. Seek immediate medical attention. |

| Inhalation | 1. Immediately move the affected person to fresh air. [7] 2. If breathing is difficult, trained personnel should administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention. |

| Ingestion | 1. Do NOT induce vomiting. [7] 2. Rinse the mouth thoroughly with water. 3. Never give anything by mouth to an unconscious person. [7] 4. Seek immediate medical attention, and provide the SDS or compound label to the medical personnel. |

Chemical Spill Response Protocol

This protocol applies to minor spills (<1 Liter) that laboratory personnel are equipped and trained to handle. For major spills, evacuate the area, alert others, and call emergency services. [1][10]

-

Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the spill area.

-

Assess: Ensure the spill is not near an ignition source. If volatile vapors are a concern, increase ventilation only if it is safe to do so without spreading the contaminant.

-

Protect: Don the appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. For larger spills, consider a respirator if trained in its use. [7]4. Contain & Clean:

-

Cover the spill with a chemical absorbent material (e.g., vermiculite, sand, or commercial spill pads), starting from the outside and working inward to prevent spreading. [10] * Once the material is fully absorbed, carefully sweep or scoop the mixture into a designated, labeled hazardous waste container. [7][10] * Do not allow the material to enter drains. [10]5. Decontaminate: Clean the spill area with a mild detergent and water solution, and wipe dry. [1]6. Dispose: Seal and label the waste container as "Spill Debris containing this compound." Dispose of it through the institutional hazardous waste program. [7]

-

Caption: Step-by-step emergency response actions.

Stability, Reactivity, and Disposal

-

Stability: The compound is stable under recommended storage conditions. [11]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can cause decomposition or violent reactions.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride (HF), and hydrogen bromide (HBr). [6][8][12]For this reason, the compound should never be involved in a fire without appropriate respiratory protection for firefighters (SCBA).

-

Waste Disposal: All waste containing this compound, including contaminated materials and spill cleanup debris, must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations. Do not dispose of down the drain. [13]

References

- PubChem.this compound | C8H6BrFO2 | CID 12192163.

- Chem Klean.Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]

- ChemWhat.this compound CAS#: 820236-81-5.

- Capot Chemical.

- HSC Chemistry.Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

- Solubility of Things.Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]

- PubChem.this compound.

- UNC Environmental, Health and Safety.Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.

- Princeton University Environmental Health & Safety.Chemical Spill Procedures. Princeton University. [Link]

- New Mexico State University.Chemical Exposure and Spill Response Procedures.

- Oakland University.Spill Control/Emergency Response - EHSO Manual 2025-2026. Oakland University. [Link]

- Altarawneh, M., & Dlugogorski, B. Z.Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science. [Link]

Sources

- 1. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 2. This compound | C8H6BrFO2 | CID 12192163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98% | CAS: 820236-81-5 | AChemBlock [achemblock.com]

- 4. Ester dance reaction on the aromatic ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 6. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. Research Portal [researchportal.murdoch.edu.au]

- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 10. chemkleancorp.com [chemkleancorp.com]

- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 12. m.ciop.pl [m.ciop.pl]

- 13. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

An In-depth Technical Guide to the Solubility of Methyl 2-bromo-6-fluorobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, synthetic chemistry, and materials science, the solubility of a compound is a cornerstone physical property that dictates its utility and applicability. For a key intermediate like Methyl 2-bromo-6-fluorobenzoate, a molecule with significant potential in the synthesis of novel therapeutic agents and functional materials, a comprehensive understanding of its solubility in various organic solvents is paramount. This guide, prepared for the discerning scientific professional, moves beyond simple qualitative statements to provide a detailed exploration of the solubility characteristics of this compound, offering both theoretical predictions and practical experimental guidance. As Senior Application Scientists, we recognize that true expertise lies in the synergy of predictive modeling and robust experimental validation. This document is structured to empower researchers to make informed decisions in solvent selection, reaction optimization, and purification strategies, thereby accelerating the pace of discovery and innovation.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the foundation for predicting its behavior in different solvent environments. This compound (CAS No: 820236-81-5) is a halogenated aromatic ester with the molecular formula C₈H₆BrFO₂ and a molecular weight of 233.03 g/mol .[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆BrFO₂ | PubChem[1] |

| Molecular Weight | 233.03 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline solid | General knowledge |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

The presence of the ester group provides polarity and potential for dipole-dipole interactions, while the aromatic ring and the bromine atom contribute to its nonpolar character. The fluorine atom, being highly electronegative, further influences the electronic distribution within the molecule. The XLogP3 value of 2.5 suggests a moderate lipophilicity, indicating that it will generally favor organic solvents over water. The absence of hydrogen bond donors and the presence of two acceptors (the carbonyl oxygen and the ester oxygen) will also play a significant role in its interactions with protic and aprotic solvents.

Theoretical Framework for Solubility Prediction: The "Like Dissolves Like" Principle and Beyond

The age-old axiom "like dissolves like" provides a fundamental, albeit simplistic, framework for predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. For a more quantitative and nuanced understanding, we turn to more sophisticated models that consider the various intermolecular forces at play.

Hansen Solubility Parameters (HSP): A Powerful Predictive Tool

Hansen Solubility Parameters (HSP) offer a three-dimensional approach to characterizing the solubility of a substance by dissecting the total cohesion energy into three components:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle behind HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of solubility.

Table 2: Estimated Hansen Solubility Parameters for this compound

| Parameter | Estimated Value (MPa½) |

| δD (Dispersion) | 19.5 |

| δP (Polar) | 6.0 |

| δH (Hydrogen Bonding) | 5.5 |

Predicted Solubility of this compound in Common Organic Solvents

By comparing the estimated HSP of this compound with the known HSP of various organic solvents, we can predict its relative solubility. The following table provides a semi-quantitative prediction of solubility based on calculated Ra values. A lower Ra value suggests better solubility.

Table 3: Predicted Solubility of this compound in Common Organic Solvents based on Hansen Solubility Parameter Distance (Ra)

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (MPa½) | Predicted Solubility |

| Acetone | 15.5 | 10.4 | 7.0 | 9.8 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.7 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.9 | Very High |

| Toluene | 18.0 | 1.4 | 2.0 | 7.7 | High |

| Methanol | 15.1 | 12.3 | 22.3 | 19.1 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 15.7 | Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | 12.4 | Moderate |

| Hexane | 14.9 | 0.0 | 0.0 | 12.8 | Low |

| Water | 15.5 | 16.0 | 42.3 | 40.1 | Very Low |

Disclaimer: The solubility predictions in Table 3 are based on theoretical calculations and should be used as a guide for solvent screening. Experimental verification is essential for determining precise solubility values.

Experimental Determination of Solubility: A Rigorous Protocol

To obtain accurate and reliable quantitative solubility data, a well-designed experimental protocol is crucial. The following section outlines a detailed, step-by-step methodology based on the widely accepted isothermal shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Experimental Workflow

Figure 1: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a precise volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours. It is advisable to perform a preliminary study to determine the time required to reach equilibrium by analyzing samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed.

-

-

Sampling and Sample Preparation:

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately attach a syringe filter (e.g., 0.22 µm PTFE) and dispense the filtered saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Analyze the diluted sample using the same HPLC method.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Causality Behind Experimental Choices and Self-Validating Systems

The described protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data.

-

Use of Excess Solute: This ensures that the solution reaches true thermodynamic equilibrium, a fundamental requirement for accurate solubility measurement.

-

Isothermal Conditions: Maintaining a constant temperature is critical as solubility is a temperature-dependent property.

-

Equilibration Time Study: Verifying that the concentration of the solute in the solution does not change over time confirms that equilibrium has been reached.

-

Centrifugation and Filtration: These steps are essential to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

-

Validated HPLC Method: The use of a validated analytical method with a proper calibration curve ensures the accuracy and precision of the concentration measurement.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, combining theoretical predictions with a robust experimental protocol. While direct quantitative solubility data for this specific compound is not widely available in the public domain, the use of Hansen Solubility Parameters offers a valuable predictive tool for initial solvent screening. For definitive and accurate data, the detailed experimental workflow presented herein provides a reliable methodology for researchers in drug development and chemical synthesis.

Future work should focus on the experimental determination of the solubility of this compound in a broad range of solvents and at various temperatures. This data would be invaluable for developing more accurate predictive models, such as those based on COSMO-RS or UNIFAC, and for optimizing its use in various synthetic and formulation processes. A deeper understanding of its solubility behavior will undoubtedly facilitate the full realization of the potential of this versatile chemical intermediate.

References

- PubChem. This compound.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Shake-flask method for the determination of the solubility of a substance in water. OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromo-6-fluorobenzoic Acid

2-Bromo-6-fluorobenzoic acid is a key building block in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a carboxylic acid group flanked by a bromine and a fluorine atom, provides a versatile scaffold for medicinal chemists and process development scientists. The strategic placement of these functional groups allows for selective and diverse chemical transformations, making it a sought-after intermediate in the construction of complex molecular architectures with specific biological activities.[2] This guide provides an in-depth exploration of the primary synthetic routes to 2-bromo-6-fluorobenzoic acid, offering a critical analysis of each methodology to aid researchers in selecting the most appropriate pathway for their specific needs.

Comparative Analysis of Synthetic Strategies